4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a methoxybenzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methoxybenzenesulfonamide Moiety: This is usually done through sulfonation reactions followed by methoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-fluorobenzenesulfonamide
- N-(3-chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)phenyl)picolinamide
Uniqueness
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
65116-57-6 |
---|---|
Molecular Formula |
C17H16N2O5S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O5S/c1-24-15-9-12(25(18,22)23)7-8-14(15)19-16(20)10-13(17(19)21)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3,(H2,18,22,23) |
InChI Key |
VFWNZERMYDGNKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.